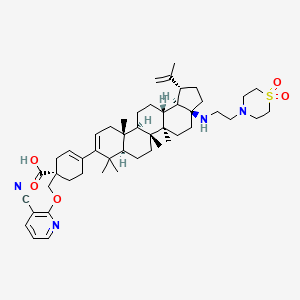

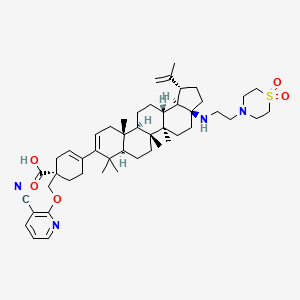

![molecular formula C13H19N5O4 B12392841 (2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)

(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

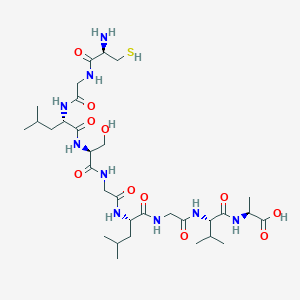

(2R,4S,5R)-2-[6-(dimetilamino)purin-9-il]-5-(hidroximetil)-3-metiloxolano-3,4-diol es un análogo de nucleósido que desempeña un papel crucial en diversos procesos bioquímicos. Este compuesto está relacionado estructuralmente con los nucleótidos, que son los bloques de construcción de los ácidos nucleicos como el ADN y el ARN. Su estructura única le permite interactuar con enzimas y otras moléculas involucradas en la replicación genética y la transcripción.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (2R,4S,5R)-2-[6-(dimetilamino)purin-9-il]-5-(hidroximetil)-3-metiloxolano-3,4-diol normalmente implica los siguientes pasos:

Formación de la base púrica: La base púrica, 6-(dimetilamino)purina, se sintetiza mediante una serie de reacciones que comienzan a partir de precursores disponibles comercialmente.

Glucosilación: La base púrica se glucosila luego con un derivado de azúcar protegido para formar el nucleósido. Este paso a menudo requiere el uso de un catalizador ácido de Lewis y condiciones anhidras para asegurar un alto rendimiento y selectividad.

Desprotección: El paso final implica la eliminación de los grupos protectores para producir el análogo de nucleósido deseado.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Las técnicas como la química de flujo continuo y la síntesis automatizada se pueden emplear para mejorar la eficiencia y la escalabilidad.

Tipos de reacciones:

Oxidación: El grupo hidroximetilo puede sufrir oxidación para formar un grupo carboxilo.

Reducción: El anillo de purina se puede reducir bajo condiciones específicas para producir derivados de dihidropurina.

Sustitución: El grupo dimetilamino se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbón.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidruro de sodio.

Productos principales:

Oxidación: Análogos de nucleósidos carboxilados.

Reducción: Nucleósidos de dihidropurina.

Sustitución: Diversos análogos de nucleósidos sustituidos dependiendo del nucleófilo utilizado.

Química:

- Se utiliza como bloque de construcción en la síntesis de nucleótidos modificados para estudiar los mecanismos enzimáticos y las interacciones de los ácidos nucleicos.

Biología:

- Sirve como una sonda para investigar el papel de los nucleósidos en procesos celulares como la replicación y reparación del ADN.

Medicina:

- Potencial agente terapéutico en tratamientos antivirales y contra el cáncer debido a su capacidad para interferir con la síntesis de ácidos nucleicos.

Industria:

- Empleo en la producción de reactivos de diagnóstico y herramientas de biología molecular.

Mecanismo De Acción

El compuesto ejerce sus efectos imitando los nucleósidos naturales e incorporándose a los ácidos nucleicos durante la replicación o la transcripción. Esta incorporación puede conducir a la terminación de la cadena o a mutaciones, inhibiendo así el crecimiento de virus o células cancerosas. Los objetivos moleculares incluyen las ADN polimerasas y las transcriptasas inversas, que son esenciales para la síntesis de ácidos nucleicos.

Compuestos similares:

Adenosina: Un nucleósido que se produce naturalmente con una base púrica similar pero un residuo de azúcar diferente.

2’,3’-Dideoxiadenosina: Un análogo de nucleósido utilizado como agente antiviral.

6-Mercaptopurina: Un análogo de purina utilizado en el tratamiento del cáncer.

Unicidad: (2R,4S,5R)-2-[6-(dimetilamino)purin-9-il]-5-(hidroximetil)-3-metiloxolano-3,4-diol es único debido a su estereoquímica específica y grupos funcionales, que confieren propiedades bioquímicas distintas y potencial terapéutico.

Comparación Con Compuestos Similares

Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.

2’,3’-Dideoxyadenosine: A nucleoside analog used as an antiviral agent.

6-Mercaptopurine: A purine analog used in cancer treatment.

Uniqueness: (2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties and therapeutic potential.

Propiedades

Fórmula molecular |

C13H19N5O4 |

|---|---|

Peso molecular |

309.32 g/mol |

Nombre IUPAC |

(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |

InChI |

InChI=1S/C13H19N5O4/c1-13(21)9(20)7(4-19)22-12(13)18-6-16-8-10(17(2)3)14-5-15-11(8)18/h5-7,9,12,19-21H,4H2,1-3H3/t7-,9+,12-,13?/m1/s1 |

Clave InChI |

MOIHLLGNDAAJQZ-QNMUQRQXSA-N |

SMILES isomérico |

CC1([C@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3N(C)C)CO)O)O |

SMILES canónico |

CC1(C(C(OC1N2C=NC3=C2N=CN=C3N(C)C)CO)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

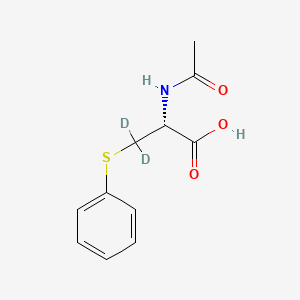

![5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392763.png)

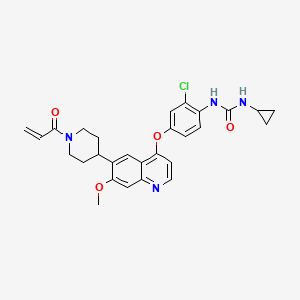

![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)

![(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid](/img/structure/B12392859.png)